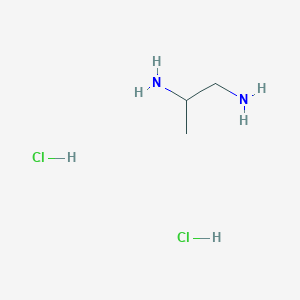

1,2-Propanediamine dihydrochloride

Description

1,2-Propanediamine dihydrochloride (CAS: 19777-66-3, 62063-19-8) is a chiral diamine salt with the molecular formula C₃H₁₂Cl₂N₂ and a molecular weight of 147.05 g/mol . It exists as the (S)-enantiomer in its optically active form, often referred to as (S)-(−)-Propylenediamine dihydrochloride . Key properties include:

Properties

IUPAC Name |

propane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.2ClH/c1-3(5)2-4;;/h3H,2,4-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIAMRMQKCPGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

1,2-Propanediamine dihydrochloride is a crucial intermediate in the synthesis of numerous pharmaceuticals. Its chiral nature allows it to be utilized in the development of drugs that require specific stereochemistry for optimal efficacy. For instance:

- Chiral Drugs: It is used in the synthesis of chiral imidazoline derivatives that exhibit α-adrenergic blocking activity, which are relevant in treating cardiovascular diseases .

- Neurological Disorders: The compound plays a role in developing therapeutics targeting conditions like Alzheimer's disease through its involvement in synthesizing compounds that interact with neurotransmitter systems .

Biochemical Research

In biochemical studies, this compound is employed as a reagent to investigate enzyme inhibitors and receptor interactions. This application is vital for:

- Understanding Biological Mechanisms: It aids researchers in elucidating cellular processes and identifying potential therapeutic targets .

- Antimicrobial Studies: Research has shown its effectiveness against various pathogens, providing insights into its mechanism of action and potential as an antimicrobial agent .

Polymer Chemistry

The compound is instrumental in polymer chemistry, where it contributes to the formulation of specialty polymers. Its applications include:

- Enhancing Material Properties: It is used to improve the flexibility and strength of polymers utilized in industries such as automotive and construction .

- Biodegradable Plastics: Research indicates that it can be incorporated into polyamines for creating environmentally friendly materials .

Agricultural Applications

In agriculture, this compound is utilized in developing agrochemicals. Its contributions include:

- Pesticides and Herbicides: The compound aids in formulating safer and more effective agricultural chemicals that minimize environmental impact while maximizing efficacy against pests and diseases .

Analytical Chemistry

This compound serves as a reagent in various analytical techniques. Its roles include:

- Chromatography: It is employed to enhance the separation and analysis of complex mixtures in laboratories .

- Quality Control: Its ability to detect and quantify other compounds makes it essential for maintaining quality standards in manufacturing processes .

Data Tables

Case Studies

Case Study 1: Antimicrobial Activity

A study compared the antimicrobial efficacy of bis(Nα-caproyl-l-arginine)-1,3-propanediamine dihydrochloride against Staphylococcus aureus and Escherichia coli. The results indicated that this compound disrupted bacterial membranes leading to cell death, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Chiral Drug Synthesis

Research highlighted the use of this compound in synthesizing chiral imidazoline derivatives. These derivatives demonstrated significant α-adrenergic blocking activity, emphasizing the compound's importance in pharmaceutical chemistry .

Chemical Reactions Analysis

Reduction Reactions

The compound’s synthesis often involves reduction processes. For example, patents describe the hydrogenation of α-amino isopropyl alcohol to produce 1,2-propanediamine under high pressure (8–12 MPa) and temperatures of 150–220°C using nickel-based catalysts . While this refers to the free amine’s production, the dihydrochloride salt may exhibit similar reactivity in reduction scenarios.

Substitution Reactions

Substitution reactions are critical in applications such as pharmaceutical synthesis. The dihydrochloride’s amine groups may participate in nucleophilic substitution, though specific examples are not detailed in the provided sources. The free amine’s use in forming polyamines implies analogous reactivity for the salt form.

Hydrogenation/Ammonolysis

The synthesis of 1,2-propanediamine (the free amine) from α-amino isopropyl alcohol involves hydrogenation with ammonia under catalytic conditions. This process is scalable and achieves high purity . For the dihydrochloride form, the reaction conditions would likely include:

Polymer Chemistry

It is used in the production of polyamines, which are precursors for biodegradable plastics . The reaction involves cross-linking or polymerization, often under alkaline conditions.

Analytical Chemistry

As a reagent in chromatography, the compound may participate in derivatization or ligand-exchange reactions to enhance separation efficiency .

Stereochemical Considerations

Both enantiomers (R- and S-forms) of 1,2-propanediamine dihydrochloride are utilized in asymmetric synthesis . The stereochemistry influences reactivity in chiral environments, though specific reaction data for the dihydrochloride are not explicitly detailed in the provided sources.

Stability and Reactivity

Comparison with Similar Compounds

1,3-Propanediamine Dihydrochloride Derivatives

- Example : Bis(Nα-caproyl-L-arginine)-1,3-propanediamine dihydrochloride.

- Key Differences :

- Structure : Contains a 1,3-propanediamine backbone with bulky caproyl-arginine substituents .

- Activity : Demonstrates potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, comparable to chlorhexidine dihydrochloride .

- Application : Primarily used in antimicrobial formulations .

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Molecular Formula : C₅H₁₃N₃O·(HCl)₂ .

- Key Differences: Structure: A five-carbon diamine with an amide group, differing in chain length and functional groups compared to 1,2-propanediamine . Safety: Limited toxicological data available; precautionary measures include avoiding inhalation and skin contact . Application: Not well-documented, likely used in peptide synthesis .

1,2-Phenylenediamine Dihydrochloride

N1,N1,2-Trimethyl-1,2-Propanediamine Dihydrochloride

Dopamine Hydrochloride

- Molecular Formula: C₈H₁₁NO₂·HCl; CAS: 62-31-7 .

- Key Differences: Structure: Contains a catechol ring and ethylamine side chain, unrelated to 1,2-propanediamine’s structure .

Data Table: Comparative Overview

Preparation Methods

Catalytic Amination of Isopropanolamine Followed by Hydrochloride Formation

The most widely documented route to 1,2-propanediamine involves the catalytic amination of isopropanolamine (1-amino-2-propanol) with ammonia and hydrogen under high-pressure conditions. This method, described in Chinese patents CN102557961B and CN101891628B, employs transition metal catalysts to facilitate the reaction:

Reaction Mechanism :

$$

\text{CH}3\text{CH(OH)CH}2\text{NH}2 + \text{NH}3 + \text{H}2 \xrightarrow{\text{Catalyst}} \text{CH}3\text{CH(NH}2\text{)CH}2\text{NH}2 + 2\text{H}2\text{O}

$$

Typical Conditions :

- Catalyst : NiO (10%), CoO (10%), CuO (5%) supported on γ-Al$$2$$O$$3$$

- Temperature : 150–155°C

- Pressure : 8–12 MPa (H$$_2$$)

- Molar Ratio (Isopropanolamine:NH$$_3$$) : 1:1.2–1.3

Performance Metrics :

| Catalyst System | Yield (%) | Purity (%) | Reaction Time (h) | |

|---|---|---|---|---|

| Ni-Co-Cu/Al$$2$$O$$3$$ | 83.3–86.7 | 99.4–99.6 | 4–5 | |

| Cu-Co-Mg-Cr/Al$$2$$O$$3$$ | >80 | >99 | 4–6 |

The resultant 1,2-propanediamine is subsequently treated with concentrated hydrochloric acid to form the dihydrochloride salt. Stoichiometric addition of HCl (2 equivalents) in ethanol or water at 0–5°C yields crystalline 1,2-propanediamine dihydrochloride with >99% purity after recrystallization.

Direct Neutralization of 1,2-Propanediamine with Hydrochloric Acid

Small-scale laboratories often prepare the dihydrochloride salt via direct neutralization of commercially available 1,2-propanediamine. This method, while straightforward, requires meticulous control of pH and temperature to avoid over-acidification or decomposition.

Procedure :

- Dissolve 1,2-propanediamine (88.15 g/mol) in anhydrous ethanol under nitrogen.

- Slowly add 2 equivalents of 37% HCl (ρ = 1.18 g/mL) at 0°C with stirring.

- Filter the precipitate and recrystallize from ethanol/ether (1:3).

Key Parameters :

- Stoichiometry : 1:2 (diamine:HCl)

- Yield : 92–95%

- Purity (HPLC) : ≥99.5%

Purification and Isolation Techniques

Crude this compound often contains residual ammonia, unreacted starting materials, or metal catalysts. Patent EP2045235A1 details a purification protocol involving liquid-liquid extraction and pH adjustment:

- Acid-Base Extraction :

- Partition the reaction mixture between ethyl acetate and 1M HCl.

- Adjust the aqueous phase to pH 7 with NaHCO$$_3$$, then re-extract with ethyl acetate.

- Crystallization :

- Concentrate the organic phase and recrystallize from methanol/ethyl acetate.

Results :

- Byproduct Removal : >98% elimination of Ni/Co residues

- Final Purity : 99.6–99.8% (elemental analysis)

Analytical Characterization

Robust quality control ensures compliance with pharmaceutical standards. Critical analytical methods include:

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

- Catalyst Reusability : Ni-Co-Cu/Al$$2$$O$$3$$ retains 95% activity after 10 cycles.

- Continuous Reactor Design : Tubular reactors with in-line HCl addition reduce batch times by 30%.

- Waste Management : Neutralization of acidic byproducts with Ca(OH)$$_2$$ minimizes environmental impact.

Recent Advancements and Comparative Analysis

Recent patents highlight innovations in catalyst design and process intensification:

Catalyst Optimization :

- Bimetallic Systems : Cu-Co catalysts achieve 89% yield at 12 MPa vs. 83% for Ni-based systems.

- Support Modifications : Mesoporous Al$$2$$O$$3$$ increases surface area by 40%, enhancing reaction rates.

Process Economics :

| Method | Cost (USD/kg) | Energy (kWh/kg) |

|---|---|---|

| Catalytic Amination | 12.50 | 8.2 |

| Direct Neutralization | 18.75 | 2.1 |

Q & A

Basic: What experimental precautions are critical when handling 1,2-propanediamine dihydrochloride in aqueous solutions?

Answer:

- Hazard Mitigation: Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. The compound has hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Decontamination: Neutralize spills with dilute acetic acid followed by water rinsing. Ensure work surfaces are free of residual chloride ions to prevent corrosion .

- Storage: Keep in airtight containers under inert atmosphere (e.g., nitrogen) at room temperature to avoid hygroscopic degradation .

Basic: How can the purity of this compound be assessed using spectroscopic or chromatographic methods?

Answer:

- Titration: Use acid-base titration with standardized HCl to quantify free amine groups. The diprotonated form (pKa1 ~8.5, pKa2 ~10.5) requires pH-controlled titration endpoints .

- HPLC: Employ reverse-phase chromatography with UV detection (λ = 210–220 nm). Compare retention times against certified reference standards (e.g., CAS 19777-66-3) .

- Optical Activity: Measure specific rotation ([α]²²/D = −4° at 20 mg/mL in H₂O) to confirm enantiomeric purity for chiral applications .

Advanced: How does ionic strength influence the speciation of this compound in solution?

Answer:

- Speciation Analysis: The compound exists in three forms: unprotonated (free base), monoprotonated, and diprotonated. Use pH-dependent UV-Vis spectroscopy or potentiometric titration to quantify species distribution. At ionic strengths >0.1 M, activity coefficients shift protonation equilibria, requiring corrections via the Davies equation .

- Computational Modeling: Apply software like HyperQuad or Chemaxon to simulate speciation curves under varying ionic conditions .

Advanced: What synthetic routes are effective for preparing enantiomerically pure (S)-1,2-propanediamine dihydrochloride?

Answer:

- Chiral Resolution: Start with racemic 1,2-propanediamine and use tartaric acid derivatives for diastereomeric salt formation. Recrystallize in ethanol/water mixtures to isolate the (S)-enantiomer .

- Asymmetric Synthesis: Catalyze the reaction of 1,2-dibromopropane with ammonia using a chiral ligand (e.g., BINAP) to achieve >95% enantiomeric excess. Confirm configuration via X-ray crystallography or circular dichroism .

Advanced: How can researchers address contradictions in thermal stability data for this compound?

Answer:

- DSC/TGA Analysis: Perform differential scanning calorimetry (DSC) to identify melting points (reported range: 227–243°C). Discrepancies arise from hydration states; pre-dry samples at 100°C under vacuum for 24 hours before analysis .

- Isothermal Stability Studies: Incubate samples at 25°C, 40°C, and 60°C for 30 days. Monitor degradation via HPLC and NMR (e.g., δ 1.3 ppm for CH3, δ 3.1 ppm for NH2) to detect hydrolysis byproducts like ammonia .

Basic: What are validated protocols for synthesizing α-adrenergic blocking agents from this compound?

Answer:

- Imidazoline Derivatives: React with substituted benzyl chlorides (e.g., 2,6-dichlorophenyl) in DMF at 80°C for 6 hours. Purify via column chromatography (SiO2, CH2Cl2:MeOH 9:1) and confirm structure via ¹H-NMR .

- Yield Optimization: Use microwave-assisted synthesis (150°C, 30 min) to reduce reaction time and improve yields (typically 70–85%) .

Advanced: How can impurities in this compound batches be characterized and quantified?

Answer:

- HPLC-MS: Detect trace impurities (e.g., ethylenediamine derivatives) using a C18 column and ESI-MS in positive ion mode. Calibrate against impurity standards (e.g., CAS 4461-39-6) .

- ICP-OES: Quantify heavy metals (As, Pb) per pharmacopeial limits (e.g., <20 ppm Pb via Method 1) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.